molecular formula C10H11ClO4S B3036648 3-(4-Chloro-phenylmethanesulfonyl)-propionic acid CAS No. 392330-71-1

3-(4-Chloro-phenylmethanesulfonyl)-propionic acid

Cat. No.: B3036648
CAS No.: 392330-71-1
M. Wt: 262.71 g/mol
InChI Key: WGTISTYYALRTAP-UHFFFAOYSA-N
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Description

The compound is a derivative of phenylmethanesulfonyl compounds . These are organosulfur compounds with a sulfonyl functional group attached to a phenyl group. They are generally colorless liquids that dissolve in polar organic solvents but are reactive towards water, alcohols, and many amines .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as methanesulfonyl chloride can be synthesized by the reaction of methane and sulfuryl chloride in a radical reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be similar to other phenylmethanesulfonyl compounds, which typically have a sulfonyl group (SO2) attached to a phenyl group .


Chemical Reactions Analysis

Methanesulfonyl chloride, a similar compound, is known to be highly reactive and is used as a precursor to many compounds . It is an electrophile, functioning as a source of the “CH3SO2+” synthon .

Scientific Research Applications

Synthesis of α,α-difluoroalkanesulfonic acids

The compound has been involved in the synthesis of α,α-difluoroalkanesulfonic acids, which have shown potential applications as superacid catalysts and lithium battery electrolytes. This research indicates a role for similar compounds in creating highly reactive and stable acids suitable for high-tech applications (Prakash et al., 2004).

Asymmetric Hydrogenation in Drug Synthesis

Though specifically excluding drug usage information, it's noteworthy that the enantioselective synthesis of derivatives of this compound has been important in pharmaceutical manufacturing, especially in preparing certain drug fragments, demonstrating the compound's relevance in complex chemical synthesis processes (Bachmann et al., 2013).

Preparation of Novel Sulfonylpropionates

The compound has been utilized in preparing novel 3-(heterocyclylsulfonyl)propanoic acids and their amide derivatives. These compounds, derived from heterocyclic compounds, show the versatility of the chemical in synthesizing various molecular structures, indicating its potential in chemical synthesis and industrial applications (Dorogov et al., 2004).

Bioconversion and Structural Characterization

The compound has been involved in the bioconversion of certain biaryl-bis-sulfonamide compounds. This demonstrates its role in facilitating microbial-based biocatalytic systems, a process crucial for producing sufficient quantities of mammalian metabolites for structural characterization by nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).

Catalytic Applications

Derivatives of the compound have been used in the synthesis of highly active and reusable solid acid catalysts. This is particularly significant in reactions like the hydrolysis of ethyl acetate in water, indicating the compound's potential in enhancing catalytic activities in various chemical processes (Nuryono et al., 2019).

Sensor Technology

Additionally, the compound has been involved in creating frameworks for gas sorption, proton conductivity, and luminescent sensing of metal ions. This application is critical in the development of sensors and devices for environmental monitoring and other technological applications (Zhou et al., 2016).

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfonyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c11-9-3-1-8(2-4-9)7-16(14,15)6-5-10(12)13/h1-4H,5-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTISTYYALRTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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